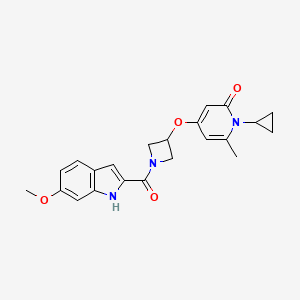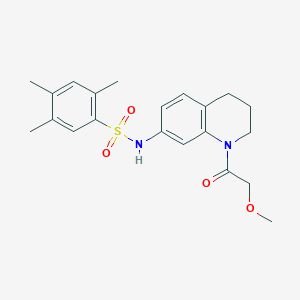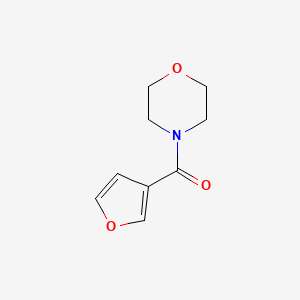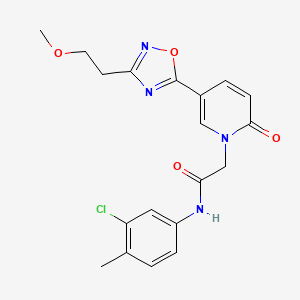![molecular formula C20H20N6O2 B2365768 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021094-78-9](/img/structure/B2365768.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure includes a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a benzofuran moiety, which contribute to its unique chemical properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar structures.
Attachment of the pyrrolidine ring: : This step involves the nucleophilic substitution reaction between the pyrazolo[3,4-d]pyrimidine core and a suitable pyrrolidine derivative.
Synthesis of the benzofuran moiety: : The benzofuran ring can be constructed through various methods, such as the cyclization of o-alkynylphenols in the presence of a catalytic amount of a Lewis acid.
Coupling of intermediates: : The final coupling reaction typically involves connecting the benzofuran carboxamide with the 2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl moiety under appropriate conditions using reagents such as coupling agents like EDC or HATU.
Industrial Production Methods
For industrial-scale production, the synthesis pathways may be optimized for yield, cost-effectiveness, and safety:
Utilizing continuous flow reactors for efficient and scalable synthesis.
Implementing robust purification methods, such as recrystallization or chromatographic techniques, to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzofuran moiety, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the benzofuran ring, leading to partially or fully reduced products.
Substitution: : Nucleophilic or electrophilic substitutions can occur at different positions of the compound, especially at the pyrazolo[3,4-d]pyrimidine core and the benzofuran moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or Jones reagent under acidic or basic conditions.
Reduction: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents like alkyl halides or acyl chlorides under acidic or basic catalysis.
Major Products Formed
The major products depend on the type of reaction:
Oxidation typically leads to hydroxylated derivatives.
Reduction yields hydrogenated forms of the original compound.
Substitution reactions produce various alkylated or acylated derivatives.
Scientific Research Applications
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential to interact with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Employed in the development of novel materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves:
Molecular Targets: : The compound can interact with various molecular targets, such as enzymes, receptors, or ion channels, influencing their activity.
Pathways Involved: : It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Uniqueness
The combination of the benzofuran moiety with the pyrazolo[3,4-d]pyrimidine core and the pyrrolidine ring provides unique chemical properties, such as enhanced stability and specific reactivity patterns.
The compound's structural diversity allows for multiple points of functionalization, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-20(17-11-14-5-1-2-6-16(14)28-17)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11-13H,3-4,7-10H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRWWDZOLCFOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2365686.png)






![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)
![N-(4-methoxyphenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2365700.png)
![Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate](/img/structure/B2365702.png)
![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
